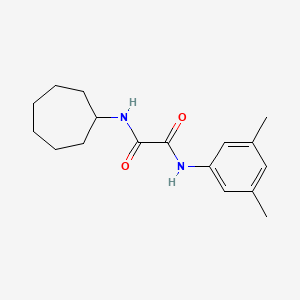

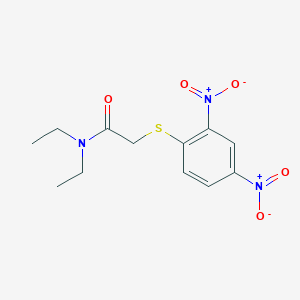

N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide, while not directly synthesized or characterized in the provided papers, is related to the class of compounds discussed in the research. These papers focus on the synthesis and characterization of various amide derivatives, which are structurally related to oxamides. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives is reported, with a variety of aryl substituents including phenyl and naphthalen-1yl groups . Additionally, N-hydroxyamide-containing heterocycles have been prepared and found to be effective additives for peptide synthesis . These studies contribute to the broader understanding of amide chemistry, which is relevant to the analysis of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide.

Synthesis Analysis

The synthesis of related compounds involves the use of different reagents and conditions to introduce the desired functional groups onto the cyclohexane or heterocyclic rings. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives is likely to involve the reaction of cyclohexanecarboxamide with aryl isothiocyanates to introduce the arylcarbamothioyl moiety . Similarly, the preparation of N-hydroxyamide-containing heterocycles would involve the formation of the hydroxyamide group, which is a key functional group in oxamides . These methods could potentially be adapted for the synthesis of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as IR spectroscopy, 1H-NMR spectroscopy, and X-ray crystallography. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a triclinic space group and a chair conformation of the cyclohexane ring . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and physical properties. The molecular structure of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide would similarly be influenced by its substituents and the conformation of the cycloheptyl ring.

Chemical Reactions Analysis

The papers describe various chemical reactions involving amide derivatives. For example, the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides under different conditions to form benzoxazines is discussed . Additionally, reactions leading to the formation of various heterocyclic rings from enaminone derivatives are reported . These reactions demonstrate the reactivity of amide and related functional groups, which could be extrapolated to predict the chemical behavior of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide in similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of amide derivatives are influenced by their molecular structure. The intramolecular hydrogen bond observed in the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide stabilizes the molecular conformation and could affect properties such as solubility and melting point . The effectiveness of N-hydroxyamide-containing heterocycles as additives for peptide synthesis suggests that these compounds have favorable reactivity profiles . The properties of N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide would similarly depend on its molecular conformation and the presence of intramolecular interactions.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cycloheptyl-N'-(3,5-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-12-9-13(2)11-15(10-12)19-17(21)16(20)18-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOLEVIZRNWJNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2CCCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide](/img/structure/B2544259.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide](/img/structure/B2544262.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2544267.png)

![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)

![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)

![N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2544280.png)

![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)